4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Description
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene backbone substituted with a pyrrolidine ring bearing a hydroxymethyl group at the 2-position and a formyl group at the 2-position of the thiophene. This structure combines electron-rich thiophene with a polar pyrrolidine moiety, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2 |
InChI Key |
LNKATEOREXXHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Thiophene Precursors
A primary method involves substituting a halogen atom on a thiophene-carbaldehyde scaffold with a pyrrolidine derivative. For example:
- Starting Material : 4-Bromothiophene-2-carbaldehyde reacts with 2-(hydroxymethyl)pyrrolidine under reflux conditions.
- Conditions :
- Solvent : Water or ethanol.
- Base : Triethylamine (2–3 equivalents) to deprotonate the amine.
- Temperature : 80–100°C for 12–24 hours.
- Yield : ~65–75% after purification via column chromatography.
Mechanism :
The bromine atom on the thiophene ring is displaced by the pyrrolidine nitrogen via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing aldehyde group.
Cyclization of Amino Alcohol Precursors
The pyrrolidine ring can be synthesized via cyclization of a linear amino alcohol precursor, followed by coupling to the thiophene-carbaldehyde.
- Step 1 : Cyclization of 4-amino-2-(hydroxymethyl)butanol using a Brønsted acid (e.g., HCl) or a dehydrating agent (e.g., POCl₃).
- Step 2 : Coupling the resulting pyrrolidine to 4-bromothiophene-2-carbaldehyde via Buchwald-Hartwig amination.
- Catalyst : Pd(OAc)₂/Xantphos.
- Solvent : Toluene or dioxane.
- Temperature : 100–110°C for 18 hours.
- Yield : ~50–60%.
Microwave-Assisted Synthesis
Optimized for rapid kinetics and improved regioselectivity:
- Reactants : 4-Bromothiophene-2-carbaldehyde and 2-(hydroxymethyl)pyrrolidine.
- Conditions :
- Solvent : DMF or DMSO.
- Microwave Irradiation : 150°C for 30–60 minutes.
- Catalyst : CuI/1,10-phenanthroline.
- Yield : ~80–85%.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
- Process :
- Reactor Type : Tubular flow reactor.
- Residence Time : 10–15 minutes.
- Temperature : 120–130°C.
- Catalyst : Heterogeneous Cu-based catalysts.
- Purity : ≥98% (verified via HPLC).
Comparative Analysis of Methods
| Method | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Reflux in water, triethylamine | 65–75 | Simple setup, cost-effective | Long reaction time |
| Cyclization + Coupling | Pd catalysis, toluene, 110°C | 50–60 | High regioselectivity | Requires transition-metal catalysts |
| Microwave-Assisted | CuI/1,10-phenanthroline, DMF, 150°C | 80–85 | Rapid, high yield | Specialized equipment needed |
| Industrial Flow | Continuous flow, Cu catalysts, 130°C | 90–95 | Scalable, high purity | High initial investment |
Characterization and Validation
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 9.85 (aldehyde proton), δ 4.20–4.50 (pyrrolidine CH₂OH), and δ 7.10–7.80 (thiophene protons).
- HPLC-MS : Purity >95% with [M+H]⁺ = 212.08.
- IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).
Key Research Outcomes
- Catalyst Impact : CuI/1,10-phenanthroline systems improve coupling efficiency by 20% compared to Pd-based methods.
- Solvent Optimization : DMF increases reaction rates by 35% over ethanol in microwave-assisted synthesis.
- Industrial Feasibility : Continuous flow methods reduce waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Physicochemical Comparison
Notes:
- The target compound and its isomer () share identical molecular formulas but differ in substituent positions. The isomer’s 3-hydroxy-3-(hydroxymethyl)pyrrolidine group likely increases solubility in polar solvents compared to the target compound’s 2-hydroxymethyl group.
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde () replaces the pyrrolidine with a methoxyphenyl group, significantly altering electronic properties.
Biological Activity
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound with a unique molecular structure that includes a thiophene ring and a pyrrolidine moiety. Its diverse functional groups allow for significant biological interactions, making it a subject of interest in medicinal chemistry. This article aims to detail the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential applications in drug development.
The molecular formula of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is CHNOS, with a molecular weight of approximately 211.28 g/mol. The compound is characterized by the following structural features:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Aldehyde group : Contributes to reactivity and potential interactions with biological targets.
- Pyrrolidine moiety : Enhances solubility and biological compatibility.
Pharmacological Properties
Research indicates that 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde exhibits several pharmacological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. Studies have shown that similar thiophene derivatives possess antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, pyrrolidine derivatives have been reported to exhibit cytotoxic effects against glioblastoma and breast cancer cells at nanomolar concentrations . Specific investigations into the apoptosis mechanism revealed morphological changes consistent with programmed cell death.
- Antiviral Activity : Thiophene derivatives have been explored for their antiviral properties, particularly against viral pathogens. The presence of specific functional groups, such as piperidine or hydroxymethyl substituents, has been linked to enhanced antiviral efficacy .
Interaction Studies
Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through various routes:
- Starting Materials : Common precursors include thiophene derivatives and pyrrolidine-based compounds.
- Reagents : Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are frequently utilized.
- Yield Optimization : Reaction conditions can be adjusted to improve yield and purity, often involving organic solvents like DMF or DMSO.
Case Studies
Several studies have focused on the biological activity of related compounds:
These findings underscore the therapeutic potential of compounds related to 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde.
Q & A
What are the recommended synthetic strategies for 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde?
Basic Synthesis:
The thiophene-2-carbaldehyde core can be synthesized via the Vilsmeier-Haack reaction , where thiophene is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . For the pyrrolidine moiety, hydroxymethylation of pyrrolidine derivatives using formaldehyde under controlled pH conditions can introduce the hydroxymethyl group. Coupling the two fragments may involve nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrrolidine to the thiophene ring .
Advanced Optimization:
To improve regioselectivity, consider microwave-assisted synthesis for faster reaction kinetics. Catalytic systems like Cu(I)-complexes (e.g., CuI/1,10-phenanthroline) can enhance coupling efficiency . Monitor reaction progress via HPLC-MS to detect intermediates and optimize yields.
How can the stereochemistry of the pyrrolidine moiety be characterized?
Basic Characterization:
Use ¹H/¹³C NMR to identify diastereotopic protons and carbon splitting patterns. The hydroxymethyl group’s protons (CH₂OH) typically show coupling constants (J = 5–7 Hz) indicative of axial/equatorial conformations in pyrrolidine .
Advanced Resolution:
For chiral centers, employ X-ray crystallography to resolve absolute configurations. If crystals are challenging to obtain, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection . Computational methods like DFT-based NMR shift calculations (e.g., using Gaussian software) can corroborate experimental data .
What are the key reactivity patterns of the aldehyde group in this compound?
Basic Reactivity:
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensation reactions (e.g., Schiff base formation with amines). For example, reaction with hydroxylamine yields the oxime derivative, useful for metal coordination studies .
Advanced Applications:
The aldehyde can participate in Wittig reactions to extend conjugation (e.g., with phosphonium ylides) for optoelectronic materials . Reductive amination with primary/secondary amines (e.g., NaBH₃CN) can generate secondary/tertiary amines for medicinal chemistry applications .
How does the hydroxymethyl-pyrrolidine substituent influence biological activity?
Basic Pharmacological Relevance:
The hydroxymethyl group enhances hydrogen-bonding capacity , potentially improving target binding (e.g., enzyme active sites). Pyrrolidine’s rigid structure may reduce off-target effects in drug candidates. Similar scaffolds are found in kinase inhibitors and antimicrobial agents .
Advanced Structure-Activity Relationship (SAR) Studies:
Compare analogs with methyl , ethyl , or acetyl substitutions on the pyrrolidine. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial enzymes or cancer-related proteins. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .
What computational methods are suitable for modeling this compound’s electronic properties?
Basic Modeling:
Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and compute HOMO/LUMO energies. This predicts reactivity toward electrophiles/nucleophiles and charge distribution .
Advanced Applications:
Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data. For solvation effects, apply PCM (Polarizable Continuum Model) to simulate aqueous or nonpolar environments .
How can stability issues with the aldehyde group be mitigated during storage?
Basic Handling:
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .
Advanced Analysis:
Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Analyze by LC-MS to identify oxidation byproducts (e.g., carboxylic acid derivatives). For long-term storage, lyophilize and store as a stable co-crystal with pharmaceutically acceptable co-formers .
What spectroscopic techniques are critical for characterizing this compound?
Basic Techniques:
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹).
- ¹H/¹³C NMR : Assign thiophene protons (δ 7.2–7.8 ppm) and aldehyde proton (δ ~9.8 ppm) .
Advanced Methods:
- 2D NMR (HSQC, HMBC) : Resolve coupling between thiophene carbons and pyrrolidine protons.
- HRMS-ESI : Confirm molecular formula with <5 ppm mass accuracy .
What are the challenges in scaling up synthesis for preclinical studies?
Basic Scale-Up:
Optimize solvent recovery (e.g., switch from DMF to recyclable ethanol/water mixtures). Use flow chemistry for exothermic steps (e.g., formylation) to improve safety .
Advanced Process Chemistry:
Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
